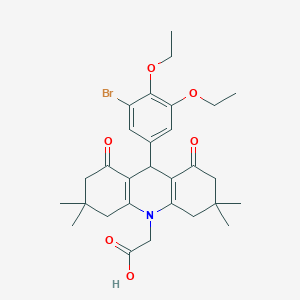![molecular formula C23H17BrN2O5 B302048 Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302048.png)
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate, also known as MBNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of various signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its high toxicity and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in other areas of scientific research, such as materials science and nanotechnology.
In conclusion, this compound is a promising chemical compound that has shown significant potential for use in various scientific research applications. Its potent anticancer activity and range of biochemical and physiological effects make it a valuable tool for studying cancer biology and developing new cancer therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of scientific research.
Synthesemethoden
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with 2-naphthoic acid to form 2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazono]phenol. This intermediate compound is then reacted with methyl chloroacetate to produce this compound.
Wissenschaftliche Forschungsanwendungen
Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been studied extensively for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C23H17BrN2O5 |
|---|---|
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
methyl 2-[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-bromophenoxy]acetate |
InChI |
InChI=1S/C23H17BrN2O5/c1-29-22(27)13-30-20-8-6-14(10-18(20)24)12-25-26-23(28)21-11-17-16-5-3-2-4-15(16)7-9-19(17)31-21/h2-12H,13H2,1H3,(H,26,28)/b25-12+ |
InChI-Schlüssel |
FFLHBEKGEIXWLZ-BRJLIKDPSA-N |
Isomerische SMILES |
COC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
SMILES |
COC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Kanonische SMILES |
COC(=O)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)